Cas no 766-33-6 (2,5,5-trimethyl-1,3-dioxane)

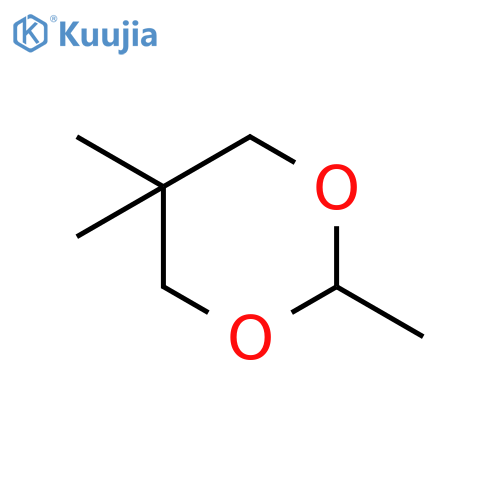

2,5,5-trimethyl-1,3-dioxane structure

商品名:2,5,5-trimethyl-1,3-dioxane

2,5,5-trimethyl-1,3-dioxane 化学的及び物理的性質

名前と識別子

-

- 2,5,5-trimethyl-1,3-dioxane

- 1,3-dioxane, 2,5,5-trimethyl-

- 2,5,5-Trimethyl-[1,3]dioxane

- DB-216703

- AI3-19055

- AKOS026743488

- SCHEMBL1937905

- EN300-188227

- 766-33-6

- DTXSID90227406

-

- インチ: InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3

- InChIKey: WKHMCZHHXYIWCS-UHFFFAOYSA-N

- ほほえんだ: CC1OCC(CO1)(C)C

計算された属性

- せいみつぶんしりょう: 130.09942

- どういたいしつりょう: 130.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- PSA: 18.46

2,5,5-trimethyl-1,3-dioxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-188227-2.5g |

2,5,5-trimethyl-1,3-dioxane |

766-33-6 | 95% | 2.5g |

$1931.0 | 2023-09-18 | |

| Enamine | EN300-188227-1g |

2,5,5-trimethyl-1,3-dioxane |

766-33-6 | 95% | 1g |

$986.0 | 2023-09-18 | |

| 1PlusChem | 1P005WKO-2.5g |

1,3-Dioxane, 2,5,5-trimethyl- |

766-33-6 | 95% | 2.5g |

$2449.00 | 2024-04-21 | |

| Enamine | EN300-188227-5.0g |

2,5,5-trimethyl-1,3-dioxane |

766-33-6 | 95% | 5g |

$2858.0 | 2023-06-08 | |

| Enamine | EN300-188227-1.0g |

2,5,5-trimethyl-1,3-dioxane |

766-33-6 | 95% | 1g |

$986.0 | 2023-06-08 | |

| A2B Chem LLC | AC74696-10g |

1,3-Dioxane, 2,5,5-trimethyl- |

766-33-6 | 95% | 10g |

$4494.00 | 2024-04-19 | |

| Aaron | AR005WT0-10g |

1,3-Dioxane, 2,5,5-trimethyl- |

766-33-6 | 95% | 10g |

$5850.00 | 2023-12-13 | |

| 1PlusChem | 1P005WKO-10g |

1,3-Dioxane, 2,5,5-trimethyl- |

766-33-6 | 95% | 10g |

$5298.00 | 2024-04-21 | |

| 1PlusChem | 1P005WKO-1g |

1,3-Dioxane, 2,5,5-trimethyl- |

766-33-6 | 95% | 1g |

$1281.00 | 2024-04-21 | |

| Aaron | AR005WT0-2.5g |

1,3-Dioxane, 2,5,5-trimethyl- |

766-33-6 | 95% | 2.5g |

$2681.00 | 2025-01-23 |

2,5,5-trimethyl-1,3-dioxane 関連文献

-

Nitesh Panchal,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 4832

-

Nitesh Panchal,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 4832

-

Vincenzo Cocheo,Caterina Boaretto,Franco Quaglio,Paolo Sacco,Roberto Zannetti Analyst 1991 116 1337

766-33-6 (2,5,5-trimethyl-1,3-dioxane) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量